![molecular formula C11H15N2O5+ B073573 Nicotinamide riboside CAS No. 1341-23-7](/img/structure/B73573.png)
Nicotinamide riboside
Overview
Description
Nicotinamide riboside (NR) is a form of vitamin B3 and a precursor to nicotinamide adenine dinucleotide (NAD+), playing crucial roles in cellular energy metabolism and mitochondrial function. NR has been identified as a potential neuroprotectant and is implicated in various metabolic pathways (Bogan & Brenner, 2008).
Synthesis Analysis
NR can be synthesized through a two-step methodology involving coupling of ethylnicotinate or phenylnicotinate with 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose, leading to various nucleosides that increase NAD+ concentrations in mammalian cells (Yang et al., 2007).
Molecular Structure Analysis
NR's molecular structure is unique due to its role as a NAD+ precursor. Unlike other B3 vitamins, it contributes to NAD+ synthesis without causing flushing or other side effects associated with niacin (nicotinic acid) (Trammell et al., 2016).
Chemical Reactions and Properties
NR undergoes specific chemical reactions, primarily through its conversion to NAD+ in the body. This conversion impacts energy metabolism and may provide neuroprotective effects. NR's unique chemical properties enable it to raise tissue NAD+ levels effectively (Chi & Sauve, 2013).
Physical Properties Analysis
The physical properties of NR include its solubility, stability, and bioavailability. NR is orally bioavailable and can significantly impact NAD+ metabolism in humans and mice. It has unique pharmacokinetics compared to other NAD+ precursors (Trammell et al., 2016).
Scientific Research Applications
Therapeutic Uses and Health Benefits
Nicotinamide riboside (NR) is a well-researched NAD+ precursor with potential health benefits. Studies have shown its effectiveness in treating cardiovascular, neurodegenerative, and metabolic disorders. Its role in elevating NAD+ content in the body is crucial for various metabolic pathways. Research also indicates potential therapeutic uses against infections, including SARS-CoV-2. The bioavailability and safety of NR, alongside its advantages over other NAD+ precursors, are also areas of active research (Mehmel, Jovanović, & Spitz, 2020).
Bioavailability in Humans and Mice
NR demonstrates superior pharmacokinetics compared to other NAD+ precursors, such as nicotinic acid and nicotinamide. Studies have shown dose-dependent increases in the blood NAD+ metabolome in humans following oral administration of NR. This highlights its effective and unique bioavailability in both humans and mice (Trammell et al., 2016).
Cognitive Benefits
NR has been investigated for its role in attenuating age-related cognitive decline, showing promise in various murine models for dementia. Its supplementation can reduce DNA damage, neuroinflammation, and apoptosis while improving hippocampal synaptic plasticity. These cognitive benefits may be partly due to its influence on specific molecular pathways related to neurodegenerative diseases (Braidy & Liu, 2020).
Role in Energy Metabolism and Neuroprotection
As a Vitamin B3 form, NR has unique properties affecting energy metabolism and neuroprotection. It plays a significant role in insulin sensitivity, mitochondrial biogenesis, and enhancing sirtuin functions. Its bioavailability to the brain and protective effects against Alzheimer's disease make it a compound of interest in neuroscientific research (Chi & Sauve, 2013).
Skeletal Muscle and Metabolic Health
In clinical trials, NR has shown varied effects on skeletal muscle and metabolic health. Some studies indicate that NR supplementation does not significantly alter mitochondrial respiration or content in skeletal muscle. However, others suggest that it can augment the NAD+ metabolome in aged human skeletal muscle and induce anti-inflammatory signatures, establishing its potential benefits for muscle health and inflammation (Dollerup et al., 2019; Elhassan et al., 2019).
Transport Mechanisms and Cellular Uptake
The transport of NR into mammalian cells is facilitated by equilibrative nucleoside transporters (ENTs). This process is crucial for NR's metabolic effects and its role in increasing intracellular NAD+ levels, thereby impacting physiological functions weakened by aging or various pathologies (Kropotov et al., 2021).
Impact on Intestinal Health
Research involving animal models has shown that NR supplementation affects intestinal health. It alters brush border membrane functionality, impacts intestinal bacterial populations, and triggers changes in gene expression, suggesting its role in digestive health and the microbiome (Kolba et al., 2022).
Mechanism of Action
Target of Action
Nicotinamide riboside (NR) is a form of vitamin B3 and a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme that plays important roles in various metabolic pathways . The primary target of NR is the NAD+ biosynthetic pathway, where it is converted into NAD+ .
Mode of Action
NR is efficiently absorbed by cells and converted into NAD+ This allows NR to directly enter the NAD+ biosynthesis pathway, potentially increasing cellular NAD+ levels .
Biochemical Pathways
NR plays a significant role in the NAD+ biosynthetic pathway. All components of vitamin B3, including NR, are precursors to the nicotinamide-derived redox cofactor, NAD+, its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These are collectively referred to as NAD(P)(H). The water-soluble components that constitute vitamin B3 are obtained through the diet and/or supplementation .
Pharmacokinetics
NR has demonstrated excellent safety and efficacy profiles and is orally bioavailable in humans . Studies have shown that human blood NAD+ can rise as much as 2.7-fold with a single oral dose of NR . Oral NR elevates mouse hepatic NAD+ with distinct and superior pharmacokinetics to those of nicotinic acid and nicotinamide .
Result of Action
The elevation of NAD+ content in the body through NR supplementation has numerous potential health benefits. NAD+ supports many processes, including converting glucose and other nutrients into energy, repairing damaged DNA, supporting cells’ defense systems, and regulating the sleep/wake cycle . Studies have demonstrated that NR supplementation can enhance mitochondrial function, increase oxidative metabolism, and improve glucose tolerance . These effects may have implications for conditions such as obesity, diabetes, and metabolic syndrome .
Action Environment
The action, efficacy, and stability of NR can be influenced by various environmental factors. For instance, the bioavailability and safety of NR can be affected by factors such as diet, lifestyle, and individual health status . As the prevalence and morbidity of conditions such as cardiovascular, neurodegenerative, and metabolic disorders increase in modern society, the need for a rapid translation of NR to therapeutic use and further establishment of its availability as a nutritional supplement has arisen .
Safety and Hazards
Future Directions
Further studies are required to determine the efficacy of NAD+ precursors in humans. Further in vivo studies of NAD+ metabolism are required to optimize the effects of NAD+ supplementation . There is also a need for methods of delivering NAD+ precursors to target organs or tissues to increase the outcomes of clinical trials .
properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11/h1-4,7-9,11,14-16H,5H2,(H-,12,17)/p+1/t7-,8-,9-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEBZPBDRKPWTD-TURQNECASA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N2O5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501010039 | |
Record name | Nicotinamide-beta-riboside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501010039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nicotinamide riboside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000855 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1341-23-7 | |
Record name | Nicotinamide riboside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1341-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicotinamide-beta-riboside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001341237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicotinamide riboside | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14933 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nicotinamide-beta-riboside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501010039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nicotinamid Ribosid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICOTINAMIDE RIBOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I8H2M0L7N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nicotinamide riboside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000855 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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